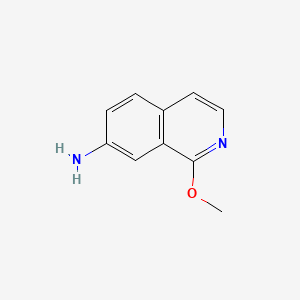

1-Methoxyisoquinolin-7-amine

カタログ番号 B578198

CAS番号:

1374652-02-4

分子量: 174.203

InChIキー: BPOVWGNHGXTZQY-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

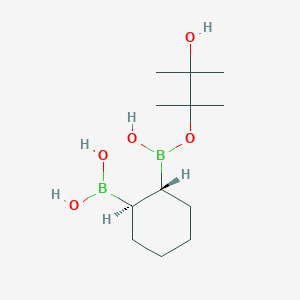

1-Methoxyisoquinolin-7-amine is a chemical compound with the molecular formula C10H10N2O . It is an isoquinoline derivative, which is a class of heterocyclic compounds .

Synthesis Analysis

The synthesis of isoquinoline derivatives has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are commonly used . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also employed .Molecular Structure Analysis

The molecular structure of 1-Methoxyisoquinolin-7-amine consists of a benzene ring fused with a pyridine moiety, with a methoxy group attached to the 1-position and an amine group attached to the 7-position .Chemical Reactions Analysis

The chemical reactions involving isoquinoline derivatives are diverse. For instance, the Mitsunobu reaction has been extended to include amine nucleophiles to form C–N bonds .Physical And Chemical Properties Analysis

1-Methoxyisoquinolin-7-amine has a molecular weight of 202.26 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors .科学的研究の応用

Synthesis and Chemical Properties

- Synthesis Techniques : Research has been dedicated to developing synthesis techniques for methoxylated isoquinoline derivatives, showcasing their importance in medicinal chemistry and drug development. For example, a study on the synthesis of 8-bromoisoquinolines provided insights into the formation mechanisms of complex isoquinoline structures, highlighting the versatility of these compounds in chemical synthesis (Armengol, Helliwell, & Joule, 2000). Similarly, novel methods for introducing a methyl group at C1 of isoquinolines have been developed, exemplified by the synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline (Melzer, Felber, & Bracher, 2018).

Bioactivity and Pharmacological Applications

- Biological Sensing and Imaging : Derivatives of 1-Methoxyisoquinolin-7-amine, such as tris(2-pyridylmethyl)amine-based fluorescent ligands, have been developed for Zn²⁺ sensing, which is crucial for biochemical studies and fluorescence microscopy in living cells (Mikata et al., 2014). These compounds exhibit strict Zn²⁺/Cd²⁺ selectivity, making them valuable tools for studying zinc's role in biological systems.

- Neurological and Pharmacological Effects : The methoxylated tetrahydroisoquinolinium derivatives have been evaluated for their affinity to apamin-sensitive Ca²⁺-activated K⁺ channels, indicating their potential in neurological research and drug development (Graulich et al., 2006). Additionally, the antidepressant-like effect of specific isoquinoline derivatives has been explored, revealing their action through the modulation of neurotransmitter levels, suggesting potential applications in treating depression (Dhir & Kulkarni, 2011).

Cytotoxicity and Antitumor Activity

- Anticancer Properties : Isoquinoline alkaloids isolated from natural sources, like marine sponges, have shown cytotoxic activities against various human tumor cell lines, highlighting the potential of these compounds in cancer research (Rashid, Gustafson, & Boyd, 2001). Research into synthetic isoquinoline derivatives has also demonstrated significant cytotoxic activity, offering new avenues for anticancer drug development (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-methoxyisoquinolin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-9-6-8(11)3-2-7(9)4-5-12-10/h2-6H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOVWGNHGXTZQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1C=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxyisoquinolin-7-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

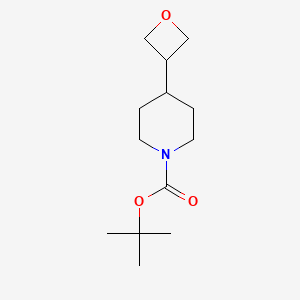

Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate

1257294-04-4

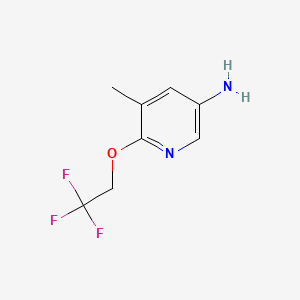

5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine

1250497-38-1

![4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole](/img/structure/B578117.png)

![Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0)](/img/structure/B578118.png)

![({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine](/img/structure/B578122.png)

![tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B578123.png)

![3-[4-(Methylthio)phenoxy]propylamine](/img/structure/B578131.png)